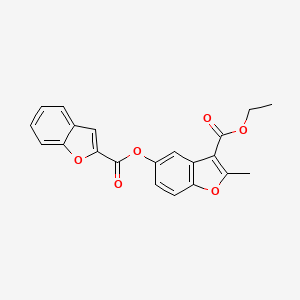

Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based ester featuring two fused aromatic systems. Its structure comprises a central benzofuran ring substituted at position 3 with an ethyl carboxylate group, position 2 with a methyl group, and position 5 with a 1-benzofuran-2-carbonyloxy moiety.

Properties

IUPAC Name |

ethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O6/c1-3-24-21(23)19-12(2)25-17-9-8-14(11-15(17)19)26-20(22)18-10-13-6-4-5-7-16(13)27-18/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVPISDQSMDGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC4=CC=CC=C4O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, a complex organic compound, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C17H14O6

- CAS Number : 300556-87-0

- Molecular Weight : 314.29 g/mol

The structure features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antioxidant Properties

Research indicates that compounds with benzofuran structures often exhibit significant antioxidant activity. Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial in preventing damage to cellular components and may contribute to its protective effects against various diseases.

Anticancer Activity

Several studies have reported the anticancer potential of benzofuran derivatives. Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

A notable study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HT-29 | 12.5 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

Benzofuran derivatives are often associated with anti-inflammatory properties. Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has shown promise in reducing inflammation markers in vitro, particularly by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. In animal models of neurodegenerative diseases, it has been observed to improve cognitive function and reduce neuronal apoptosis, possibly through its antioxidant properties.

The biological activity of Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's ability to neutralize free radicals contributes to its antioxidant effects.

- Modulation of Signaling Pathways : It may influence various signaling pathways involved in apoptosis and inflammation.

- Interaction with Cellular Targets : The compound likely interacts with specific proteins or enzymes that mediate its biological effects.

Comparison with Similar Compounds

Structural and Molecular Features

The target compound is compared to derivatives with substituents at position 5 of the benzofuran core. Key differences in substituent groups, molecular formulas, and weights are summarized below:

Electronic and Reactivity Profiles

- This substituent is less electron-withdrawing than acetyloxy but more rigid due to the fused aromatic system .

- Acetyloxy Derivative : The acetyl group (C₂H₃O₂) is electron-withdrawing, making the ester linkage more reactive toward nucleophilic attack or hydrolysis compared to bulkier substituents .

- Cyanomethoxy Derivative: The nitrile (C≡N) group enhances polarity, improving solubility in polar solvents. It may participate in click chemistry or act as a hydrogen-bond acceptor .

- Benzoyloxy Derivative : The benzoyl group (C₆H₅CO) balances electronic effects, offering moderate stability and reactivity in esterification or cross-coupling reactions .

Crystallographic and Stability Data

- X-ray crystallography (using SHELX/ORTEP software, as in and ) reveals that benzofuran derivatives often form intermolecular hydrogen bonds or π-stacking interactions . For example, notes hydrogen-bonded dimers in carboxyl-substituted benzofurans .

- The target compound’s stability is influenced by the rigidity of the benzofuran substituent, which may reduce hydrolytic degradation compared to acetyloxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.